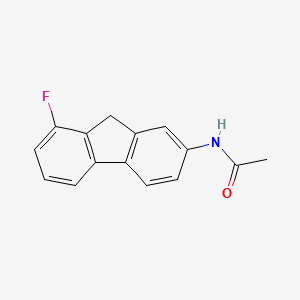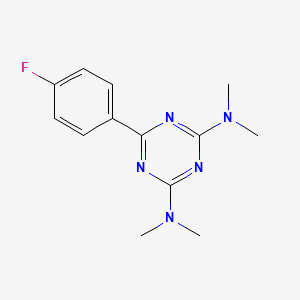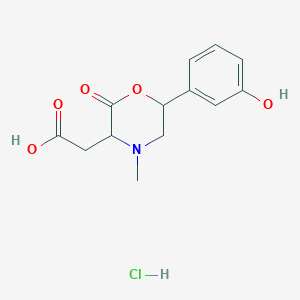
2-Ethoxy-3,3,3-trifluoro-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-3,3,3-trifluoro-1-propene is an organic compound with the molecular formula C5H7F3O It is characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a propene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,3,3-trifluoro-1-propene typically involves the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of an organic base such as N-methylmorpholine or N-methylimidazole . The reaction is carried out in an organic solvent under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as distillation to remove any impurities and ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-3,3,3-trifluoro-1-propene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a variety of trifluoromethyl-substituted compounds .
Applications De Recherche Scientifique
2-Ethoxy-3,3,3-trifluoro-1-propene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Ethoxy-3,3,3-trifluoro-1-propene exerts its effects involves interactions with various molecular targets. For example, in biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The presence of the trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in studying molecular pathways and reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropene: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
2-Bromo-3,3,3-trifluoro-1-propene: Contains a bromine atom instead of an ethoxy group, leading to different reactivity and applications.
1,1,1-Trifluoropropene: Another related compound with different substitution patterns, affecting its chemical behavior.
Uniqueness
2-Ethoxy-3,3,3-trifluoro-1-propene is unique due to the combination of the ethoxy and trifluoromethyl groups, which confer distinct chemical properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C5H7F3O |
|---|---|
Poids moléculaire |
140.10 g/mol |
Nom IUPAC |
2-ethoxy-3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C5H7F3O/c1-3-9-4(2)5(6,7)8/h2-3H2,1H3 |
Clé InChI |
JQRRMCLZJHMWLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)



![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
pyridine](/img/structure/B13424508.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)







